molecular formula C13H16ClN3O B572498 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole CAS No. 1266975-27-2

(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Cat. No. B572498
CAS RN: 1266975-27-2
M. Wt: 265.741
InChI Key: RADJSLVGESASMK-SECBINFHSA-N
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Description

“®-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole” is a chemical compound with the CAS Number: 1266975-27-2 . It has a molecular weight of 265.74 . The IUPAC name of this compound is 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole .


Molecular Structure Analysis

The InChI code for “®-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole” is 1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1 . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“®-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole” is a solid compound . It has a boiling point of 395°C at 760 mmHg . The compound should be stored at 4°C, under nitrogen .

Scientific Research Applications

  • Suvorexant, a compound closely related to (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, has been classified as a Schedule IV controlled substance due to its pharmacological properties . This classification implies regulatory controls and sanctions on handling such substances (Crum, 2014).

  • Investigations into the aqueous chlorination of benzodiazepines like diazepam and oxazepam, which share structural similarities with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, have been conducted . These studies are crucial for understanding the transformation of such compounds in water treatment processes (Yang et al., 2018).

  • Fourier transform Raman and infrared spectroscopy have been used to study diazepam and related 1,4-benzodiazepines . These techniques help in identifying and understanding the structural properties of these compounds (Neville & Shurvell, 1990).

  • Quantum chemical calculations have been utilized to elucidate the geometry and vibrational frequencies of similar compounds, like Clobazam . These studies contribute to a deeper understanding of molecular properties and potential pharmaceutical applications (Sylaja, Gunasekaran, & Srinivasan, 2016).

  • Research on the mechanism and stereochemistry of the formation of β-lactam derivatives of benzodiazepines has been conducted . This type of research is vital for developing new pharmaceutical compounds (Wang et al., 2001).

  • Palladacycles incorporating benzodiazepine structures have been synthesized and evaluated for cytotoxicity and as cathepsin B inhibitors . This research is significant for cancer therapy and drug development (Spencer et al., 2009).

  • The synthesis and study of derivatives of 1,4-diazepinooxazole for potential pharmaceutical applications have been explored . This includes understanding their chemical reactions and rearrangements (Terada et al., 1973).

  • Investigations into the metabolism of diazepam in vitro have provided insights into how such compounds are processed in the body , which is crucial for drug development and safety (Schwartz & Postma, 1968).

properties

IUPAC Name

5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJSLVGESASMK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693235
Record name 5-Chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1266975-27-2
Record name 5-Chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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